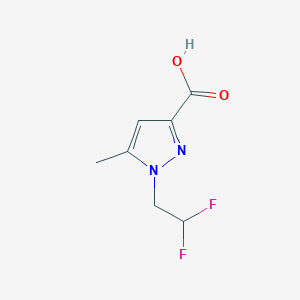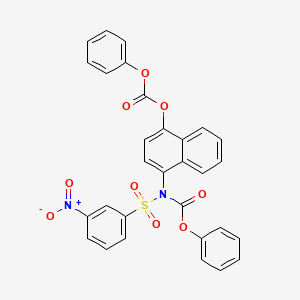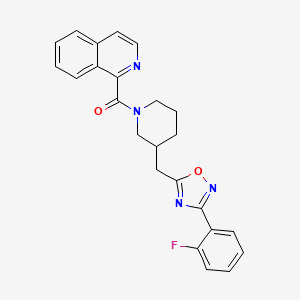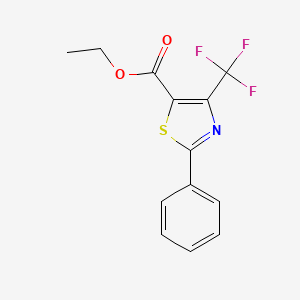
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (DFMPCA) is an organic compound with a wide range of applications in scientific research. This compound is a colorless solid that is soluble in water and has a melting point of approximately 150°C. DFMPCA has been used in a variety of studies, including those related to biochemical and physiological effects, and its synthesis method has been well-documented.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, while not directly mentioned, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in scientific research. Research has shown that pyrazole derivatives can be synthesized through reactions involving their carboxylic acid forms, leading to various functionalized compounds. For instance, 1H-pyrazole-3-carboxylic acid was converted to carboxamides and carboxylates via reactions with binucleophiles, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, studies on the synthesis of metal-organic frameworks (MOFs) have utilized pyrazole-dicarboxylic acids as linker molecules, highlighting their importance in the development of materials with potential applications in gas storage, separation, and catalysis (Jacobsen, Reinsch, & Stock, 2018).
Antifungal Activity
Some pyrazole derivatives exhibit biological activity, such as antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi, demonstrating moderate to excellent antifungal activities. This suggests the potential for similar structures, including this compound, to be explored for antifungal applications (Du et al., 2015).
Electroluminescence and Fluorescence
Pyrazole derivatives have also been explored for their electroluminescent and fluorescent properties. Highly efficient electrochemiluminescence (ECL) has been observed in transition metal complexes with pyrazolecarboxylic acid derivatives, indicating their potential use in the development of ECL-based sensors and devices (Feng et al., 2016). Furthermore, the synthesis of dyes containing pyrazolylpyrene chromophores has demonstrated bright fluorescence, suggesting applications in fluorescent probes and materials science (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(12)13)10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHNVFLWZWOFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)


![4-[(E)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2828895.png)

![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)

![2-(4-Bromophenyl)-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2828904.png)
![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)
![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid](/img/structure/B2828909.png)